molecular formula C23H26ClN3O3 B6550418 5-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide CAS No. 1040677-64-2

5-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide

Cat. No.: B6550418
CAS No.: 1040677-64-2
M. Wt: 427.9 g/mol
InChI Key: IQGCDIODEFLTEI-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C26H25ClN4O5 . It contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms in a six-membered ring fused to a benzene ring .


Chemical Reactions Analysis

Quinazolinone derivatives have been shown to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 509.0 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. Given the wide range of activities exhibited by quinazolinone derivatives, this compound could be a potential candidate for drug development .

Properties

IUPAC Name

5-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3/c1-16(2)25-21(28)13-7-8-14-26-22(29)18-10-4-6-12-20(18)27(23(26)30)15-17-9-3-5-11-19(17)24/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGCDIODEFLTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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